3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with cyclopropyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Scientific Research Applications
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound is used in the synthesis of various biologically active molecules, making it valuable in medicinal chemistry and drug discovery .
Mechanism of Action
The mechanism of action of 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride involves its ability to react with nucleophilic groups in proteins and peptides. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino groups, thiol groups, and hydroxyl groups in biomolecules . This reactivity allows the compound to modify proteins and peptides, facilitating the study of their structure and function .
Comparison with Similar Compounds
3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
Benzene-1-sulfonyl chloride: Lacks the cyclopropylcarbamoyl group, making it less specific in its reactivity with biomolecules.
4-Methylbenzene-1-sulfonyl chloride: Contains a methyl group instead of the cyclopropylcarbamoyl group, which alters its reactivity and applications.
2-Nitrobenzene-1-sulfonyl chloride: The presence of a nitro group significantly changes its chemical properties and reactivity compared to this compound.
The unique cyclopropylcarbamoyl group in this compound provides distinct reactivity and specificity, making it a valuable tool in proteomics and medicinal chemistry .
Properties
IUPAC Name |
3-(cyclopropylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSINZHMPWHVPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016501-60-2 |
Source
|
Record name | 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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